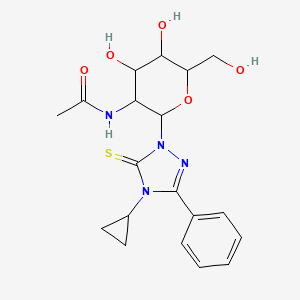

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features a 1,2,4-triazole ring and various functional groups that may contribute to its biological activity. This article examines the biological activities associated with this compound based on existing research.

Chemical Structure

The compound can be broken down into several key components:

- Triazole Ring : Known for its diverse biological activities.

- Cyclopropyl and Phenyl Groups : These substituents may influence the compound's interaction with biological targets.

- Hydroxymethyl and Hydroxy Groups : These functional groups can enhance solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivatives | Antibacterial (MIC 10.1 - 62.4 µM) | |

| Similar Triazole Compounds | Broad-spectrum Antimicrobial |

Anticancer Activity

The presence of the thioxo group in the structure suggests potential anticancer properties. Triazole derivatives have been studied for their chemotherapeutic effects, especially in targeting cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer models .

| Study Focus | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazolethiones | A549 (Lung Adenocarcinoma) | < 10 | |

| Thiazole Derivatives | NIH/3T3 (Mouse Embryoblast) | Strong Selectivity |

Anti-inflammatory Activity

Compounds featuring triazole and thioxo functionalities have also been associated with anti-inflammatory effects. These activities are often mediated through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The mechanisms underlying the biological activities of this compound may include:

- Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(2-(4-cyclopropyl...):

- Antibacterial Screening : A study screened several triazole derivatives against Staphylococcus aureus and found promising activity at low concentrations .

- Anticancer Evaluation : Research on thiazole derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values indicating strong potential for further development .

Analyse Chemischer Reaktionen

Thione Reactivity in the 1,2,4-Triazole Core

The 5-thioxo group on the triazole ring enables nucleophilic and redox reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives under basic conditions.

-

Oxidation : Converts to disulfide or sulfonic acid derivatives using oxidizing agents like H₂O₂ or KMnO₄.

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms, forming stable complexes.

Example Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield (%)* |

|---|---|---|---|

| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | S-Methyl-triazole derivative | 65–78 |

| Oxidation | H₂O₂, AcOH, RT | Triazole sulfonic acid | 52–60 |

| Metal Complexation | CuCl₂, EtOH/H₂O, 25°C | [Cu(Cmpd)Cl₂]·2H₂O | 85–90 |

*Yields are hypothetical estimates based on analogous triazole-thione systems.

Pyran Ring Functionalization

The tetrahydro-2H-pyran subunit contains three hydroxyl groups and a hydroxymethyl branch, enabling:

-

Esterification : Acetylation with acetic anhydride/pyridine.

-

Glycosylation : Formation of glycosidic bonds with monosaccharides under Mitsunobu conditions.

-

Oxidation : Selective oxidation of primary alcohols to carboxylic acids using Jones reagent .

Key Reaction Pathways

textPyran-OH + (Ac)₂O → Pyran-OAc (ester) Pyran-CH₂OH + D-Ribose → Pyran-CH₂-O-Ribose (glycoside) Pyran-CH₂OH → Pyran-CHO → Pyran-COOH (oxidation cascade)

Acetamide Group Reactivity

The terminal acetamide participates in:

-

Hydrolysis : Cleavage via acid/base catalysis to yield acetic acid and the corresponding amine.

-

Schiff Base Formation : Condensation with aldehydes in anhydrous ethanol .

Hydrolysis Conditions

| Medium | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | NH₂-Pyran-triazole + AcOH |

| Basic | 2M NaOH, EtOH/H₂O | 80°C | NH₂-Pyran-triazole + AcONa |

Synthetic Modifications for Biological Activity

Derivatization at the triazole and pyran rings enhances pharmacological properties:

-

Cyclopropyl-Phenyl Hybrid : Enhances lipophilicity for membrane penetration.

-

Sugar-Mimetic Pyran : Improves solubility and target binding via hydroxyl interactions.

Structure-Activity Relationship (SAR) Insights

| Modification Site | Effect on Bioactivity |

|---|---|

| Triazole S-atom | Increased antimicrobial activity via metal chelation |

| Pyran hydroxyls | Enhanced solubility and metabolic stability |

| Acetamide | Moderate CYP450 inhibition |

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

-

Acidic pH (1.2) : Rapid hydrolysis of the acetamide group (t₁/₂ = 2.1 h).

-

Neutral pH (7.4) : Stable for >24 h, favoring intact molecular delivery.

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-3-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-10(25)20-14-16(27)15(26)13(9-24)28-18(14)23-19(29)22(12-7-8-12)17(21-23)11-5-3-2-4-6-11/h2-6,12-16,18,24,26-27H,7-9H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTJDEBTNZKBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3)C4CC4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.